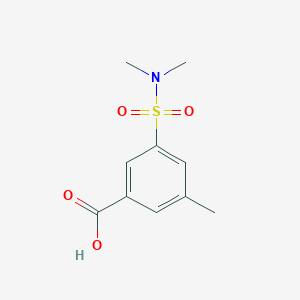

3-(Dimethylsulfamoyl)-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

3-(dimethylsulfamoyl)-5-methylbenzoic acid |

InChI |

InChI=1S/C10H13NO4S/c1-7-4-8(10(12)13)6-9(5-7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |

InChI Key |

RAMFXVDFUYYENH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)N(C)C)C(=O)O |

Origin of Product |

United States |

Direct Synthesis Approaches to 3 Dimethylsulfamoyl 5 Methylbenzoic Acid

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with more environmentally friendly alternatives or to eliminate their use altogether.

For the synthesis of this compound, exploring solvent-free reaction conditions for steps like the Friedel-Crafts alkylation could significantly reduce the environmental impact. Microwave-assisted organic synthesis (MAOS) is a technique that can facilitate solvent-free reactions by providing efficient and rapid heating.

Alternatively, the use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. While Friedel-Crafts reactions are traditionally conducted under anhydrous conditions due to the water-sensitivity of the Lewis acid catalysts, the development of water-tolerant Lewis acids or the use of Brønsted acids could enable these reactions to be performed in aqueous media. For instance, the oxidation of a precursor like 3-methyl-5-(dimethylsulfamoyl)toluene to the corresponding benzoic acid could potentially be carried out in water using green oxidizing agents.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy generate minimal waste. In the context of synthesizing this compound, each step should be evaluated for its atom economy.

For example, the sulfamoylation step, which involves the reaction of an amino or hydroxyl precursor with dimethylsulfamoyl chloride, typically generates hydrochloric acid as a byproduct. While the reaction itself may have a high yield, the generation of a stoichiometric amount of HCl reduces the atom economy.

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | Atom Economy (%) |

|---|---|---|---|---|

| 3-amino-5-methylbenzoic acid | Dimethylsulfamoyl chloride | This compound | HCl | Lower |

To improve atom economy and minimize waste, catalytic approaches are preferred over stoichiometric ones. For instance, developing a catalytic method for the direct C-H sulfamoylation of 3-methylbenzoic acid would be a significant advancement in terms of green chemistry.

Sustainable Catalysis for this compound Production

The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of this compound, the choice of catalyst for steps like Friedel-Crafts alkylation is critical.

Traditional Lewis acids like AlCl₃ are often used in stoichiometric amounts and generate significant amounts of waste during workup. The development and use of recyclable, solid acid catalysts such as zeolites, clays, or supported metal oxides would offer a more sustainable alternative. These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing both cost and waste. rsc.org

Furthermore, the development of biocatalytic methods, using enzymes to perform specific transformations, represents a highly sustainable approach. For instance, an enzymatic oxidation of a suitable toluene (B28343) derivative to the corresponding benzoic acid would proceed under mild aqueous conditions with high selectivity, aligning perfectly with green chemistry principles.

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product while minimizing reaction times, energy consumption, and the formation of byproducts.

Temperature, Pressure, and Stoichiometric Considerations

Temperature: The reaction temperature can have a profound effect on the rate and selectivity of the synthesis. For the Friedel-Crafts alkylation step, a moderate temperature is typically employed. Higher temperatures can lead to increased rates of side reactions, such as polyalkylation or decomposition of the starting materials or product. Conversely, a temperature that is too low may result in an impractically slow reaction rate. The optimal temperature would need to be determined empirically for the specific substrates and catalyst system used.

Pressure: Most of the synthetic steps towards this compound are likely to be conducted at atmospheric pressure. However, certain reactions, such as catalytic hydrogenations if required for a particular synthetic route, may necessitate the use of elevated pressures of hydrogen gas. In such cases, the pressure would be a critical parameter to optimize to ensure efficient and complete reaction.

Stoichiometry: The molar ratio of reactants is a crucial factor to control. In the Friedel-Crafts methylation, using a slight excess of the aromatic substrate relative to the methylating agent and Lewis acid can help to minimize polyalkylation. For the sulfamoylation step, a slight excess of the dimethylsulfamoyl chloride may be used to ensure complete conversion of the starting material. Careful control of stoichiometry is key to achieving high conversion and minimizing the need for extensive purification.

| Parameter | Considerations for Optimization |

|---|---|

| Temperature | Balance between reaction rate and selectivity; avoid decomposition. |

| Pressure | Typically atmospheric; elevated for specific reactions like hydrogenation. |

| Stoichiometry | Control reactant ratios to maximize yield and minimize side products. |

Influence of Catalysts and Additives on Reaction Kinetics

The introduction of the dimethylsulfamoyl group onto the 5-methylbenzoic acid backbone is a key synthetic step. This is typically achieved through a two-step process: chlorosulfonylation followed by amination. The kinetics of these reactions are significantly influenced by the choice of catalysts and additives.

Chlorosulfonylation: The initial step often involves the reaction of 3-methylbenzoic acid with chlorosulfonic acid. This reaction is generally self-catalyzed due to the high reactivity of chlorosulfonic acid. However, to control the reaction rate and improve selectivity, certain additives may be employed. For instance, in the synthesis of related sulfamoylbenzoic acids, the use of a solvent can modulate the reaction. A common approach for analogous compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, involves using N-methylpyrrolidone (NMP) as a solvent and sodium sulfate (B86663) as a catalyst during the sulfurization with chlorosulfonic acid. google.com

Amination: The subsequent reaction of the resulting sulfonyl chloride with dimethylamine (B145610) introduces the dimethylsulfamoyl group. The rate of this nucleophilic substitution reaction is dependent on the concentration of the reactants and the temperature. While this step may not always require a catalyst, the reaction conditions are critical.

For the synthesis of other substituted benzoic acids, such as 3,5-dimethylbenzoic acid from mesitylene (B46885), composite catalysts are utilized. These catalysts, often composed of metal salts like cobalt acetate (B1210297) and manganese acetate, in conjunction with an adjuvant, have been shown to improve catalytic efficiency and increase the conversion rate. google.com Although a different type of reaction (oxidation), this highlights the general principle of using catalytic systems to enhance reaction outcomes in the synthesis of substituted benzoic acids.

The table below summarizes potential catalytic systems and their effects based on analogous syntheses.

| Reaction Step | Potential Catalyst/Additive | Potential Influence on Reaction Kinetics |

| Chlorosulfonylation | N-Methylpyrrolidone (NMP) (Solvent) | Modulates reaction rate and improves solubility of reactants. |

| Chlorosulfonylation | Sodium Sulfate | May act as a catalyst to facilitate the reaction. google.com |

| Oxidation (Analogous) | Cobalt Acetate, Manganese Acetate | Increases reaction rate and conversion in the oxidation of precursors. google.com |

Purification and Isolation Methodologies for this compound

Following the synthesis, a robust purification and isolation protocol is essential to obtain this compound of high purity. Common techniques for purifying substituted benzoic acids include recrystallization, extraction, and chromatography.

Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. For example, in the purification of 2,4-dichloro-5-sulfamoylbenzoic acid, the crude product is refined with ethanol, followed by recrystallization to obtain a high-quality product. google.com A similar approach could be applicable to this compound.

Extraction: Liquid-liquid extraction can be employed to separate the desired acid from a reaction mixture. By adjusting the pH of an aqueous solution, the benzoic acid derivative can be converted to its salt form, which is soluble in the aqueous phase, while non-acidic impurities remain in an organic solvent. Subsequent acidification of the aqueous layer precipitates the purified acid. This technique is a standard procedure for the separation of benzoic acid from neutral compounds like benzophenone.

Chromatography: For achieving very high purity or for separating mixtures that are difficult to resolve by other means, column chromatography is a valuable tool. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase, and the components are separated based on their differential adsorption.

The purification process for a related compound, 3,5-dimethylbenzoic acid, involves adding the crude product to water and an alkali (like potassium hydroxide), heating to form the salt, filtering to remove insoluble impurities, and then cooling to crystallize the salt. The purified salt is then treated with acid to regenerate the pure benzoic acid.

The following table outlines common purification techniques and their principles.

| Purification Method | Principle of Separation |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. |

| Extraction | Differential solubility of the compound and impurities in two immiscible liquid phases, often based on acidity/basicity. |

| Column Chromatography | Differential adsorption of components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. |

Iii. Chemical Reactivity and Transformations of 3 Dimethylsulfamoyl 5 Methylbenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a range of chemical modifications, including the formation of esters and amides, decarboxylation, and reduction to aldehydes or alcohols.

Esterification: 3-(Dimethylsulfamoyl)-5-methylbenzoic acid can be converted to its corresponding esters through several established methods. The Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, reaction with an alkyl halide under basic conditions can yield the desired ester. More modern methods, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), can also be employed for efficient esterification under milder conditions. researchgate.net

Amidation: The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Direct amidation is also possible using coupling agents like DCC, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base. researchgate.net These methods are widely used in peptide synthesis and can be applied to a broad range of amines.

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, H₂SO₄ (catalytic), heat | Ester |

| Esterification | Alcohol, DCC, DMAP, CH₂Cl₂ | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine, base | Amide |

| Amidation | Amine, HBTU, DIPEA, DMF | Amide |

Decarboxylation of aromatic carboxylic acids is generally challenging and requires forcing conditions unless activated by specific functional groups. For this compound, direct thermal decarboxylation would necessitate very high temperatures and is often inefficient. However, certain specialized methods can facilitate this transformation. For instance, the Barton decarboxylation involves conversion of the carboxylic acid to a thiohydroxamate ester followed by radical-induced cleavage. Another approach is the copper-catalyzed decarboxylation in the presence of quinoline (B57606), often referred to as the Dow process, although this is more typically applied to ortho-substituted benzoic acids. The presence of the sulfamoyl group may influence the electronic properties of the aromatic ring, but significant activation for facile decarboxylation is not anticipated under standard conditions.

The carboxylic acid group of this compound can be reduced to either an aldehyde or a primary alcohol.

Reduction to Alcohols: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) will readily reduce the carboxylic acid to the corresponding primary alcohol, 3-(dimethylsulfamoyl)-5-methylbenzyl alcohol. Borane-THF complex (BH₃·THF) is another effective reagent for this transformation, offering good selectivity for carboxylic acids in the presence of other reducible functional groups.

Reduction to Aldehydes: The partial reduction of the carboxylic acid to an aldehyde is more delicate. One common method involves the conversion of the carboxylic acid to a Weinreb amide, followed by reaction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). Alternatively, the carboxylic acid can be converted to an acyl chloride and then subjected to a Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) with quinoline).

Table 2: Reduction Conditions for the Carboxylic Acid Group

| Target Product | Reagents and Conditions |

|---|---|

| Primary Alcohol | LiAlH₄, THF, then H₃O⁺ workup |

| Primary Alcohol | BH₃·THF, then H₃O⁺ workup |

| Aldehyde | 1. SOCl₂ 2. H₂, Pd/BaSO₄, quinoline (Rosenmund) |

| Aldehyde | 1. (COCl)₂ 2. N,O-Dimethylhydroxylamine 3. DIBAL-H |

Transformations Involving the Sulfamoyl Group

The N,N-dimethylsulfamoyl group, while generally robust, can undergo specific chemical transformations under certain reaction conditions.

The N,N-dimethylsulfamoyl group is relatively stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the sulfur-nitrogen bond can occur to yield the corresponding sulfonic acid and dimethylamine (B145610). The stability of the sulfamoyl group is a key feature, often making it a suitable directing group or a stable pharmacophore in medicinal chemistry. Complete removal of the sulfamoyl group from the aromatic ring (desulfonylation) is a difficult process and typically requires harsh reductive conditions that may not be compatible with the other functional groups in the molecule.

While the sulfur atom of the sulfamoyl group is at a high oxidation state and generally resistant to nucleophilic attack, reactions with very strong nucleophiles can potentially lead to displacement of the dimethylamino group. However, such reactions are uncommon for N,N-dialkylsulfamoyl groups due to the high energy of the transition state and the poor leaving group ability of the dimethylamide anion. More commonly, reactions involving the sulfamoyl group would proceed through activation of the sulfur center, which is not a typical transformation for this functional group under standard laboratory conditions. The primary reactivity of this moiety is its influence on the aromatic ring's electronics and its participation as a directing group in electrophilic aromatic substitution, rather than direct transformations of the sulfamoyl group itself.

Mechanistic Investigations of Reactions Involving this compound

Identification and Characterization of Key Intermediates3.4.3. Kinetic Studies and Activation Energy Analysis

While general principles of chemical reactivity for substituted benzoic acids and sulfamoyl-containing aromatic compounds are established in the field of organic chemistry, the strict adherence to providing specific data solely for "this compound" as per the user's instructions prevents the inclusion of generalized or extrapolated information.

At present, the specific experimental data required to populate these sections are not available in the public domain.

Iv. Structural Characterization and Spectroscopic Analysis of 3 Dimethylsulfamoyl 5 Methylbenzoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools in modern chemistry for probing the structure and properties of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Dimethylsulfamoyl)-5-methylbenzoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display three signals for the protons on the benzene (B151609) ring. The protons at positions 2 and 6, being ortho to the electron-withdrawing sulfamoyl and carboxylic acid groups, would be expected to appear at a downfield chemical shift. The proton at position 4 would likely be the most upfield of the aromatic protons. The methyl group attached to the benzene ring would produce a singlet in the typical aromatic methyl region. The N,N-dimethyl groups of the sulfamoyl moiety would also give rise to a singlet, with its chemical shift influenced by the electronic environment. Finally, the acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical range for substituted benzenes, with their chemical shifts influenced by the attached groups. The carbon atom attached to the carboxylic acid group (C1) and the carbon atom attached to the sulfamoyl group (C3) would be expected to be downfield due to the electron-withdrawing nature of these substituents. The carbon of the methyl group and the carbons of the N,N-dimethyl groups would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to confirm the substitution pattern on the aromatic ring. An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. An HMBC spectrum would reveal longer-range (two- and three-bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure, for instance, by correlating the N-methyl protons to the sulfamoyl-bearing aromatic carbon.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 (broad s) | 165 - 175 |

| Ar-H2 | 7.8 - 8.2 (s) | 125 - 135 |

| Ar-H4 | 7.5 - 7.8 (s) | 120 - 130 |

| Ar-H6 | 7.8 - 8.2 (s) | 130 - 140 |

| Ar-CH₃ | 2.3 - 2.6 (s) | 20 - 25 |

| N(CH₃)₂ | 2.6 - 3.0 (s) | 35 - 45 |

| Ar-C1 | - | 130 - 140 |

| Ar-C3 | - | 140 - 150 |

| Ar-C5 | - | 135 - 145 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides information about the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700 cm⁻¹. The S=O stretching vibrations of the sulfamoyl group would likely appear as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-N stretching of the dimethylamino group would be expected in the 1200-1000 cm⁻¹ region. The Raman spectrum would also show these characteristic vibrations, with the non-polar bonds, such as the aromatic ring C-C stretching, often giving stronger signals than in the IR spectrum.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Sulfonamide | S=O asymmetric stretch | 1300 - 1350 |

| Sulfonamide | S=O symmetric stretch | 1140 - 1160 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Methyl Groups | C-H stretch | 2850 - 2960 |

| Dimethylamino | C-N stretch | 1000 - 1200 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The benzene ring is the primary chromophore, and its absorption is influenced by the attached substituents. The carboxylic acid and dimethylsulfamoyl groups, being electron-withdrawing, and the methyl group, being weakly electron-donating, will affect the energies of the π → π* transitions of the benzene ring. Typically, substituted benzoic acids show a strong absorption band (the E-band) below 200 nm and a weaker band (the B-band) around 250-290 nm. The exact position and intensity of these bands would depend on the solvent used.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₁₀H₁₃NO₄S), the high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed, and its fragmentation would be expected to follow predictable pathways. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). For this specific molecule, cleavage of the S-N bond and the S-C bond of the sulfamoyl group would also be expected, leading to characteristic fragment ions. The presence of the N,N-dimethylsulfamoyl group would likely result in a prominent peak corresponding to the [M - SO₂N(CH₃)₂]⁺ fragment.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion |

| 243 | [M]⁺ (Molecular Ion) |

| 226 | [M - OH]⁺ |

| 198 | [M - COOH]⁺ |

| 135 | [M - SO₂N(CH₃)₂]⁺ |

| 108 | [SO₂N(CH₃)₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would need to be grown. If successful, the analysis would yield a wealth of structural information. The crystal system (e.g., monoclinic, orthorhombic) and space group would be determined, providing insights into the symmetry of the crystal lattice. The precise coordinates of each atom in the asymmetric unit would be established, allowing for the accurate calculation of all bond lengths and angles.

This data would confirm the connectivity of the atoms and the geometry of the functional groups. For instance, the planarity of the benzene ring and the bond angles around the sulfur atom of the sulfamoyl group could be precisely determined. Furthermore, the analysis would reveal the nature of intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which would likely lead to the formation of dimers. Other non-covalent interactions, such as π-π stacking of the aromatic rings, could also be identified, providing a complete picture of the crystal packing.

Polymorphism and Solid-State Forms of this compound

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a known phenomenon for organic molecules, including benzoic acid derivatives. chemicalbook.commdpi.com Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and would exhibit distinct physical properties. Each polymorph would have a unique set of intermolecular interactions and packing motifs. The existence of different conformers of the dimethylsulfamoyl group relative to the benzene ring could also give rise to conformational polymorphism. chemicalbook.com However, no specific polymorphs of this compound have been reported in the scientific literature.

Computational Chemistry and Theoretical Insights

Computational chemistry provides powerful tools to predict and understand the properties of molecules in the absence of experimental data.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a standard method for calculating the electronic structure of molecules. researchgate.netbldpharm.com A geometry optimization calculation for this compound would predict its most stable three-dimensional shape, including bond lengths, bond angles, and dihedral angles. From this, one could analyze the planarity of the benzoic acid moiety and the orientation of the dimethylsulfamoyl and methyl substituents. DFT also yields crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity. bldpharm.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. cymitquimica.com This method calculates the energies of electronic excited states, which correspond to the absorption of photons in UV-Visible spectroscopy. The results would predict the molecule's absorption maxima (λmax) and help assign the electronic transitions involved (e.g., π→π* transitions within the aromatic ring). cymitquimica.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. An MD simulation of this compound could explore its conformational landscape, particularly the rotation around the C-S and S-N bonds of the sulfamoyl group. This analysis helps identify the most populated conformations and the energy barriers between them, offering a deeper understanding of the molecule's flexibility in different environments.

V. Analogues and Derivatives of 3 Dimethylsulfamoyl 5 Methylbenzoic Acid

Design and Synthesis of Novel Analogues

The synthesis of novel analogues of 3-(Dimethylsulfamoyl)-5-methylbenzoic acid can be approached by modifying three key regions of the molecule: the methyl group, the dimethylsulfamoyl moiety, and the benzoic acid core.

The methyl group at the 5-position offers a site for synthetic elaboration to probe the effects of steric and electronic changes. A common strategy involves the oxidation of the methyl group. For instance, oxidation of a methyl group on a substituted toluene (B28343) can yield a benzoic acid. chemicalbook.comgoogle.com Analogous methods could potentially convert the methyl group of this compound into a hydroxymethyl, formyl, or even a second carboxylic acid group, significantly altering the molecule's polarity and functionality.

Another approach is benzylic halogenation, followed by nucleophilic substitution. This would allow for the introduction of a wide array of functional groups, such as alkoxides, amines, or cyanides, thereby creating a diverse library of derivatives with varied physicochemical properties.

The dimethylsulfamoyl group plays a significant role in the electronic properties of the molecule. Altering this moiety can modulate these properties. The synthesis of N,N-dimethylarylsulfonamides is typically achieved by reacting the corresponding sulfonyl chloride with dimethylamine (B145610). tandfonline.com By substituting dimethylamine with other primary or secondary amines (e.g., ethylamine, diethylamine, piperidine, morpholine), a range of N-substituted sulfamoyl analogues can be generated.

Introducing additional substituents onto the aromatic ring is a classical approach in medicinal chemistry to fine-tune a molecule's properties. Electrophilic aromatic substitution reactions on the this compound core could introduce groups at the 2-, 4-, or 6-positions. Given that the carboxylic acid and sulfamoyl groups are meta-directing deactivators and the methyl group is an ortho-, para-directing activator, the regioselectivity of such reactions would need to be carefully controlled.

For example, nitration could introduce a nitro group, a strong electron-withdrawing substituent, which would be expected to significantly impact the acidity of the carboxylic acid. dissertationtopic.netorgsyn.org Conversely, introducing an electron-donating group like a methoxy (B1213986) group would have the opposite effect. The synthesis of polysubstituted benzoic acid derivatives often requires multi-step sequences to control the placement of the functional groups. chemicalbook.compearson.com

Structure-Reactivity and Structure-Property Relationships in Analogues of this compound

Understanding the relationship between a molecule's structure and its chemical behavior is fundamental to rational drug design and materials science. For derivatives of this compound, these relationships can be explored by examining how structural modifications affect reaction kinetics and spectroscopic properties.

A key parameter for assessing the reactivity of a benzoic acid derivative is its acid dissociation constant (pKa). The pKa value is highly sensitive to the electronic effects of the substituents on the aromatic ring. psu.edu Electron-withdrawing groups (EWGs) stabilize the carboxylate anion through inductive or resonance effects, leading to a stronger acid (lower pKa). psu.edupharmaguideline.com Conversely, electron-donating groups (EDGs) destabilize the anion, resulting in a weaker acid (higher pKa). pharmaguideline.comvaia.com

In the parent compound, this compound, the dimethylsulfamoyl group acts as an electron-withdrawing group, while the methyl group is electron-donating. tardigrade.in The net effect on the pKa will depend on the balance of these opposing influences. Analogues designed in section 5.1 would exhibit predictable changes in acidity.

Modification of the Methyl Group : Oxidizing the methyl group to a formyl or carboxyl group would increase the acidity (lower the pKa) due to the introduction of an additional EWG.

Alterations of the Dimethylsulfamoyl Moiety : Changing the N-alkyl groups could subtly alter the inductive effect of the sulfamoyl group, leading to minor shifts in pKa.

Substituent Effects on the Benzoic Acid Core : Introducing a strong EWG like a nitro group at the 2- or 4-position would cause a significant decrease in pKa, making the compound a much stronger acid. An EDG like a methoxy group would increase the pKa. hcpgcollege.edu.in

The following table summarizes the effect of various substituents on the pKa of benzoic acid, illustrating these principles.

| Substituent (at meta-position) | pKa | Effect Relative to Benzoic Acid (pKa ≈ 4.20) |

| -H | 4.20 | Baseline |

| -CH₃ | 4.27 | Weaker Acid (EDG) |

| -OH | 4.08 | Stronger Acid (EWG by induction) |

| -Cl | 3.83 | Stronger Acid (EWG) |

| -NO₂ | 3.45 | Much Stronger Acid (Strong EWG) |

| Substituent (at para-position) | pKa | Effect Relative to Benzoic Acid (pKa ≈ 4.20) |

| -H | 4.20 | Baseline |

| -CH₃ | 4.37 | Weaker Acid (EDG) |

| -OCH₃ | 4.47 | Weaker Acid (EDG by resonance) |

| -Cl | 3.98 | Stronger Acid (EWG) |

| -NO₂ | 3.44 | Much Stronger Acid (Strong EWG) |

Data compiled from various sources. hcpgcollege.edu.inresearchgate.net

This correlation between structure and acidity is a powerful tool for predicting the reactivity of novel analogues in acid-base chemistry and other reactions involving the carboxylic acid group.

Changes in the molecular structure of this compound analogues will be directly reflected in their spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.org

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are sensitive to the electronic environment. Introducing an additional electron-withdrawing group on the benzoic acid core would shift the signals of nearby aromatic protons downfield (to a higher ppm value). Conversely, an electron-donating group would cause an upfield shift. The protons of the methyl group and the N,N-dimethyl groups would also experience shifts, albeit typically smaller ones, based on through-bond and through-space electronic effects.

In ¹³C NMR spectroscopy, the chemical shift of the carboxylic carbon and the aromatic carbons would be similarly affected by different substituents. These shifts can be correlated with the electron-donating or electron-withdrawing nature of the introduced groups.

Infrared spectroscopy is particularly useful for observing changes in the carboxylic acid and sulfamoyl groups. The stretching frequency of the carbonyl (C=O) group in the carboxylic acid is sensitive to electronic effects. Electron-withdrawing substituents tend to increase the C=O stretching frequency. Hydrogen bonding, both intramolecular and intermolecular, can also significantly influence the position and shape of the O-H and C=O stretching bands. acs.orgresearchgate.net

The table below provides a hypothetical summary of expected spectroscopic shifts in analogues compared to the parent compound.

| Modification | Expected ¹H NMR Shift (Aromatic Protons) | Expected IR Shift (C=O Stretch) |

| Addition of -NO₂ group | Downfield (Higher ppm) | Higher Frequency (cm⁻¹) |

| Addition of -OCH₃ group | Upfield (Lower ppm) | Lower Frequency (cm⁻¹) |

| Oxidation of -CH₃ to -CHO | Downfield (Higher ppm) | Higher Frequency (cm⁻¹) |

| Replacement of -N(CH₃)₂ with -NHCH₃ | Minimal change | Minimal change |

By systematically analyzing these spectroscopic changes across a series of analogues, researchers can build robust structure-property relationship models. These models are invaluable for confirming the structure of newly synthesized compounds and for understanding the electronic and structural impact of specific chemical modifications.

Influence of Analogues on Material Science Properties

The introduction of analogues of this compound into polymer chains or as standalone materials can significantly impact their material science properties. The inherent rigidity of the benzoic acid backbone, combined with the polar sulfamoyl group, provides a versatile platform for creating materials with desirable thermal, mechanical, and optical characteristics.

Research into related aromatic polyamides and other polymers has demonstrated that the incorporation of bulky pendant groups can enhance the solubility of otherwise intractable materials. This is achieved by disrupting the close packing of polymer chains, thereby reducing intermolecular forces. Similarly, modifying the substituents on the sulfamoyl nitrogen of this compound analogues can influence polymer processability and mechanical properties. For instance, increasing the size of the alkyl groups on the nitrogen atom can lead to a decrease in the modulus and strength of the resulting polymer due to increased separation between polymer chains.

The thermal properties of materials derived from these analogues are also highly dependent on their molecular structure. The arrangement of functional groups on the aromatic ring plays a crucial role in determining the thermal stability of the resulting polymers. For example, polyamides derived from para-oriented monomers generally exhibit higher thermal stability compared to those with meta- or ortho-configurations due to the formation of more ordered and tightly packed structures.

Furthermore, the inherent polarity and potential for hydrogen bonding in sulfamoylbenzoic acid derivatives make them interesting candidates for the development of liquid crystalline materials. The self-assembly of such molecules can be directed by carefully designing the substituents to promote the formation of ordered mesophases, which are essential for applications in optical devices and sensors. The ability of benzoic acid derivatives to form liquid crystals is significantly influenced by hydrogen bonding, and modifications to the sulfamoyl group can alter these interactions, thereby affecting the liquid crystalline properties.

The following interactive table summarizes the potential influence of structural modifications to analogues of this compound on various material science properties, based on established principles in polymer and material science.

| Structural Modification | Anticipated Influence on Material Property | Rationale |

| Increased size of N-alkyl groups on the sulfamoyl moiety | Decreased thermal stability, increased solubility, decreased mechanical strength. | Bulky groups disrupt polymer chain packing, reducing intermolecular forces and crystallinity. |

| Introduction of flexible ether linkages in the polymer backbone | Increased solubility, lower glass transition temperature. | Enhanced chain flexibility improves processability. |

| Use of para-isomers instead of meta-isomers in the polymer backbone | Increased thermal stability, decreased solubility. | Linear and rigid structure allows for more efficient packing and stronger intermolecular interactions. |

| Incorporation of long alkyl chains on the aromatic ring | Potential for liquid crystalline behavior, altered optical properties. | Anisotropic molecular shape can promote the formation of ordered mesophases. |

| Replacement of the methyl group with a more polar substituent | Increased potential for hydrogen bonding, potential for altered liquid crystalline phases. | Changes in intermolecular forces can influence self-assembly and material properties. |

It is important to note that these are generalized trends, and the actual properties of materials derived from specific analogues would need to be determined through empirical testing. The interplay of various structural factors can sometimes lead to unexpected outcomes, highlighting the complexity and richness of structure-property relationships in material science.

Vi. Applications of 3 Dimethylsulfamoyl 5 Methylbenzoic Acid in Chemical Science and Technology

Role as a Key Building Block in Organic Synthesis

Precursor for Complex Organic Molecules

No specific research findings are available for this compound.

Chiral Auxiliary or Ligand in Asymmetric Synthesis

No specific research findings are available for this compound.

Reagent in Multi-Step Synthetic Sequences

No specific research findings are available for this compound.

Utilization in Material Science Applications

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

No specific research findings are available for this compound.

Monomer or Building Block for Specialty Polymers

No specific research findings are available for this compound.

Precursor for Optoelectronic Materials (e.g., OLEDs)

There is currently no specific information available in scientific literature detailing the use of 3-(Dimethylsulfamoyl)-5-methylbenzoic acid as a direct precursor for optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs). While substituted benzoic acid derivatives, in general, are utilized in the synthesis of materials for optoelectronic applications, the role of this particular compound has not been documented. The unique combination of the dimethylsulfamoyl and methyl groups on the benzoic acid core could theoretically influence the electronic properties of resulting materials, but experimental data to support this is not available.

Intermediate in the Synthesis of Advanced Chemical Intermediates

As a substituted benzoic acid, this compound possesses functional groups that make it a potential candidate as an intermediate in various chemical syntheses. The carboxylic acid group can be converted into a variety of other functional groups, and the aromatic ring can undergo further substitution, making it a versatile building block in principle.

The synthesis of functionalized aromatic compounds from 3,5-disubstituted benzoic acids is a common practice in organic chemistry. However, specific methods employing this compound to produce other functionalized aromatic compounds are not described in the available literature.

Benzoic acid and its derivatives are frequently used as starting materials for the synthesis of a wide array of heterocyclic compounds. The carboxylic acid moiety can participate in cyclization reactions to form heterocycles. While this is a general strategy in organic synthesis, there are no specific examples in the literature that utilize this compound for the synthesis of particular heterocyclic systems.

Aromatic compounds containing sulfonamide and carboxylic acid groups are known to be used in the synthesis of dyes and pigments. For instance, related compounds such as p-(Dimethylsulfamoyl)benzoic acid have been noted as intermediates in the production of dyes. Azo dyes, a significant class of colorants, are often synthesized from aromatic amines, and it is conceivable that a derivative of this compound could be used in such syntheses. However, direct application of this compound in dye and pigment chemistry has not been reported.

Vii. Future Research Directions and Emerging Trends for 3 Dimethylsulfamoyl 5 Methylbenzoic Acid

Development of Novel and Efficient Synthetic Routes

The pursuit of more efficient and sustainable synthetic pathways to 3-(Dimethylsulfamoyl)-5-methylbenzoic acid is a primary objective for future research. Current synthetic strategies, while functional, may be amenable to improvements in terms of yield, cost-effectiveness, and environmental impact. Future efforts will likely concentrate on several key areas:

Catalytic C-H Activation: A significant trend in modern organic synthesis is the use of transition-metal-catalyzed C-H activation to forge new bonds. Future research could explore the direct sulfamoylation of a 3-methylbenzoic acid precursor, thereby circumventing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Flow Chemistry: The adoption of continuous flow manufacturing processes offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. The development of a flow-based synthesis for this compound could lead to a more streamlined and efficient production process.

Green Chemistry Approaches: Future synthetic routes will increasingly emphasize the use of greener solvents, renewable starting materials, and atom-economical reactions. Research into enzymatic catalysis or the use of biocatalysts could provide more environmentally friendly alternatives to conventional synthetic methods.

| Synthetic Route | Key Features | Potential Advantages | Challenges |

| Catalytic C-H Activation | Direct functionalization of C-H bonds | Fewer synthetic steps, increased atom economy | Catalyst cost and stability, regioselectivity |

| Flow Chemistry | Continuous reaction process | Enhanced safety, scalability, and control | Initial setup cost, potential for clogging |

| Green Chemistry | Use of benign solvents and catalysts | Reduced environmental impact, improved sustainability | Catalyst efficiency, reaction kinetics |

Advanced Mechanistic Investigations and Computational Modeling

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones. Advanced analytical techniques and computational tools will be instrumental in these investigations.

In Situ Spectroscopy: Techniques such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time monitoring of reaction kinetics and the formation of intermediates. This data is invaluable for elucidating complex reaction pathways.

Density Functional Theory (DFT) Calculations: Computational modeling using DFT can be employed to predict reaction transition states, calculate activation energies, and rationalize observed regioselectivity. These theoretical insights can guide the design of more efficient catalysts and reaction conditions.

| Investigative Technique | Information Gained | Impact on Research |

| In Situ Spectroscopy | Real-time reaction kinetics, intermediate identification | Optimization of reaction conditions, deeper mechanistic understanding |

| DFT Calculations | Transition state geometries, activation energies | Rational catalyst design, prediction of reaction outcomes |

Exploration of New Chemical Transformations

The unique structural features of this compound, namely the carboxylic acid and dimethylsulfamoyl groups on a substituted benzene (B151609) ring, make it a versatile scaffold for a variety of chemical transformations. Future research will likely focus on leveraging these functional groups to synthesize novel derivatives with potentially interesting properties.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into a wide range of functional groups, including esters, amides, and acid halides. These derivatives could serve as key intermediates in the synthesis of pharmaceuticals or agrochemicals.

Modification of the Sulfamoyl Group: The dimethylsulfamoyl group can also be a site for chemical modification. For instance, N-demethylation followed by re-alkylation could introduce different substituents, leading to a library of new compounds for biological screening.

Ring Functionalization: Further functionalization of the aromatic ring through electrophilic or nucleophilic aromatic substitution could yield a diverse array of polysubstituted benzoic acid derivatives with tailored electronic and steric properties.

Expansion of Applications in Emerging Materials Science Fields

While the primary applications of benzoic acid derivatives have traditionally been in pharmaceuticals and as synthetic intermediates, there is growing interest in their use in materials science. The properties of this compound could make it a candidate for several emerging applications.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The sulfamoyl group could impart unique functionalities to the pores of the MOF.

Organic Electronics: The aromatic core and polar functional groups of this compound suggest that its derivatives could be explored as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Polymers and Coatings: The compound could be used as a monomer or an additive in the synthesis of specialty polymers and coatings. The sulfamoyl group might enhance properties such as thermal stability, flame retardancy, or solubility.

| Material Application | Relevant Property of the Compound | Potential Function |

| Metal-Organic Frameworks | Carboxylic acid linker, functional sulfamoyl group | Building block for porous materials with tailored properties |

| Organic Electronics | Aromatic core, polar functional groups | Component in charge transport layers or emissive materials |

| Polymers and Coatings | Monomeric potential, functional group effects | Enhancer of thermal stability, solubility, or other polymer properties |

Integration with High-Throughput Experimentation and Automation in Chemical Research

The fields of chemical synthesis and materials discovery are being revolutionized by the integration of high-throughput experimentation (HTE) and laboratory automation. These technologies allow for the rapid screening of a large number of reaction conditions or material compositions.

Automated Synthesis Platforms: The synthesis of derivatives of this compound could be accelerated through the use of automated synthesis platforms. These systems can perform multiple reactions in parallel, significantly increasing the rate of discovery of new compounds and optimized reaction conditions.

High-Throughput Screening: Once a library of derivatives is synthesized, HTE techniques can be used to rapidly screen their properties for various applications. For example, automated assays could be used to evaluate their biological activity or their performance as components in electronic devices.

The application of these advanced research methodologies is poised to unlock the full potential of this compound, paving the way for new discoveries and innovations in both chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.